1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione
Description
Properties
IUPAC Name |
spiro[1,3-dihydro-[1]benzothiolo[2,3-d]pyrimidine-2,1'-cyclohexane]-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S2/c18-13-12-10-6-2-3-7-11(10)19-14(12)17-15(16-13)8-4-1-5-9-15/h2-3,6-7,17H,1,4-5,8-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFAWVZWJHIAOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=C(C4=CC=CC=C4S3)C(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1’-cyclohexane]-4(3H)-thione typically involves multi-step organic reactions. One common method starts with the preparation of the benzothieno pyrimidine core, followed by the introduction of the cyclohexane ring through a spiro linkage. The final step involves the incorporation of the thione group at the 4-position. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1’-cyclohexane]-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thione group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the benzothieno pyrimidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothieno pyrimidine moiety.
Scientific Research Applications
Research indicates that 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione exhibits various biological activities:
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzothieno-pyrimidine compounds have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth in vivo models .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research has demonstrated that it possesses activity against both bacterial and fungal strains. The effectiveness of 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione varies depending on the substituents on the benzothieno and pyrimidine rings, which influence its interaction with microbial targets .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound has shown promise in reducing inflammation. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione typically involves multi-step processes that include cyclization reactions. Various derivatives have been synthesized to enhance its biological activity. For example:
- Hydrazonoyl Halides Reaction : This method has been used to create diverse derivatives with improved pharmacological profiles .
- Modification of Substituents : Altering substituents on the benzothieno or pyrimidine moieties can lead to enhanced potency against specific biological targets .
Case Studies
Several case studies illustrate the successful application of this compound in drug development:
Case Study 1: Anticancer Efficacy
A study conducted by researchers evaluated a series of spirobenzothieno-pyrimidines for their anticancer activity. Results indicated that specific derivatives exhibited IC50 values in the nanomolar range against breast cancer cell lines, showcasing their potential as lead compounds for further development .
Case Study 2: Antimicrobial Activity
In another investigation, 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione was tested against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its utility as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1’-cyclohexane]-4(3H)-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The benzothieno pyrimidine moiety can also interact with cellular receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
A. Thione vs. Dione Derivatives
The substitution of the 4-oxo group with a thione significantly alters reactivity and bioactivity:
B. Spiro vs. Non-Spiro Architectures The spiro cyclohexane moiety confers conformational rigidity, influencing target binding:
- Spirocyclic analogs (e.g., 7c in ): Demonstrated improved thermal stability (m.p. >200°C) and receptor selectivity in dopamine D2 modulation compared to linear analogs .
- Non-spiro thienopyrimidines (e.g., pyrimidinedione 21 in ): Exhibit broader substrate scope in catalysis but lower metabolic stability due to flexible backbones .
Functional Group Variations in Pyrimidine Derivatives
- Synthetic Efficiency: The target compound’s synthesis (65–71% yield) is comparable to other spiro derivatives but lags behind non-spiro pyrimidines (e.g., 85% for compound 15 in ), likely due to steric challenges in spiro ring formation .
Biological Activity
1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a unique spiro structure that contributes to its biological activity. The presence of the benzothieno and pyrimidine moieties is significant in influencing its interactions with biological targets.
Antimicrobial Activity
Research indicates that 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
| Microorganism | Inhibition Zone (mm) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 |
| Escherichia coli | 18 | 30 |
| Pseudomonas aeruginosa | 12 | 24 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis via the mitochondrial pathway.
Case Study:
A study conducted on MCF-7 breast cancer cells revealed that treatment with 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione resulted in a significant decrease in cell viability (IC50 = 12 µM). Flow cytometry analysis confirmed an increase in apoptotic cells compared to the control group.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity: The thione group may act as a thiol mimic, inhibiting enzymes that require thiol groups for activity.
- DNA Interaction: Preliminary studies suggest that the compound may intercalate into DNA, disrupting replication processes.
Pharmacological Applications
Given its diverse biological activities, 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione is being explored for potential applications in drug development:
- Antimicrobial Agents: Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic therapies.
- Cancer Therapeutics: The compound's ability to induce apoptosis in cancer cells suggests further investigation into its use as an adjunct therapy in oncology.
Q & A
Q. What are the established synthetic routes for 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione?
The compound is typically synthesized via multicomponent Mannich-type reactions. For example, cyclohexanone reacts with β-keto thioamides under reflux in ethanol/piperidine to form the spirocyclic core. Yields (~65–70%) are optimized using dimethylformamide as a crystallization solvent. Key characterization involves H/C NMR, IR (amide C=O at 1711–1690 cm), and mass spectrometry (e.g., m/z 333 [M]) to confirm spirocyclic geometry and thione functionality .
Q. How are spectral techniques applied to confirm the structure of this compound?
H NMR in DMSO-d reveals spirocyclic protons (δ 2.53–3.05 ppm, m, 10H) and NH groups (δ 8.00–9.07 ppm, DO exchangeable). C NMR confirms carbonyl carbons (δ 189.2 ppm for thione, 165.8 ppm for amide). IR spectroscopy identifies NH stretches (3430 cm) and carbonyl vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHNOS, 333.4 g/mol) .
Q. What are common challenges in purifying this compound?
Crystallization from dimethylformamide (DMF) is critical due to poor solubility in polar aprotic solvents. Impurities from incomplete cyclization (e.g., unreacted β-keto thioamide precursors) are removed via column chromatography using silica gel and ethyl acetate/hexane gradients .
Advanced Research Questions
Q. How do reaction conditions influence spirocyclic ring formation?
Primary aliphatic amines (e.g., dimethylamine) facilitate Mannich-type cyclization at 40°C in methanol/HCl, while secondary/aromatic amines fail due to steric hindrance. Excess formaldehyde (3:1 molar ratio vs. β-keto thioamide) ensures double aminomethylation, forming the pyrimidine ring. Proline catalysis improves enantioselectivity in asymmetric spirocyclization .
Q. What strategies resolve contradictory data in reaction yields?
Discrepancies in yields (e.g., 57% vs. 70%) arise from solvent polarity and catalyst choice. For example, iron(III) chloride enhances electrophilic activation in β-keto thioamide condensations, while piperidine improves cyclization kinetics. Systematic screening of Lewis acids (e.g., FeCl, ZnCl) and solvents (THF vs. ethanol) is recommended .
Q. How is computational modeling used to predict biological activity?
Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like PARP-1. Substituents on the spirocyclic core (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine) enhance hydrophobic interactions in enzyme active sites. QSAR models correlate electron-withdrawing groups (e.g., NO) with antitumor activity .
Q. What mechanistic insights explain the compound’s antimicrobial properties?
Thione sulfur participates in hydrogen bonding with bacterial DNA gyrase, while the spirocyclic scaffold disrupts membrane permeability. Morpholine-substituted derivatives show enhanced antifungal activity (MIC 2–8 µg/mL) due to improved lipophilicity and target penetration .
Methodological Recommendations
- Synthesis Optimization : Use 1:2:3 molar ratios (β-keto thioamide:amine:formaldehyde) in ethanol/HCl at 40°C for 8–12 hours .
- Analytical Workflow : Combine HPLC (C18 column, acetonitrile/water gradient) with HRMS for purity assessment.
- Biological Assays : Screen against Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 10231) using broth microdilution (CLSI guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
